An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing key data on its synthesis, physical and spectral characteristics, reactivity, and potential biological activities.
Chemical and Physical Properties
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below. While a specific experimentally determined melting point has not been identified in the reviewed literature, a boiling point has been reported.[1][2] The solubility of benzimidazole derivatives can vary, with 5-nitrobenzimidazole being sparingly soluble in water but soluble in alcohol.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN₃O₂ | [2][3][4][5] |
| Molecular Weight | 211.61 g/mol | [2][3][4][5] |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | Not available | |
| Boiling Point | 471.9 °C at 760 mmHg | [1][2] |
| Flash Point | 239.2 °C | [1][2] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like ethanol and DMSO based on related compounds.[3] | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Calculated Physicochemical Properties:
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | [2] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | Inferred |
| Hydrogen Bond Acceptor Count | 3 | Inferred |
| Rotatable Bond Count | 2 | Inferred |
Synthesis
The synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole can be inferred from established methods for the preparation of related benzimidazole derivatives. The most probable synthetic route involves a two-step process, beginning with the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives from a substituted o-phenylenediamine.
A general procedure involves the condensation reaction of 4-nitro-o-phenylenediamine with chloroacetic acid.[1] This reaction is typically carried out under acidic conditions and reflux.
Caption: General synthetic workflow for 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole.
Experimental Protocol (General)
The following is a generalized experimental protocol based on the synthesis of similar 2-chloromethyl-1H-benzimidazole derivatives:[1]
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A mixture of 4-nitro-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) is suspended in 4N HCl (10 mL).
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The reaction mixture is refluxed for approximately 4 hours.
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After cooling to room temperature, the solution is neutralized with an ammonium hydroxide solution.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product is then purified by recrystallization from a suitable solvent, such as methanol.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring system and the methylene protons of the chloromethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms in the molecule. The carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon of the chloromethyl group will also be observable.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is expected to exhibit characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, C=C, and N-O stretching vibrations.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | ~1620 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric NO₂ Stretch | ~1550 |
| Symmetric NO₂ Stretch | ~1350 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
The mass spectrum of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole would show a molecular ion peak (M⁺) corresponding to its molecular weight (211.61 g/mol ). The fragmentation pattern is expected to involve the loss of the chloromethyl group, the nitro group, and other characteristic cleavages of the benzimidazole ring. The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group (NO₂) or NO.
Caption: Plausible mass spectrometry fragmentation pathways.
Reactivity and Stability
The chemical reactivity of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is primarily dictated by the chloromethyl group and the nitro-substituted benzimidazole core. The chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, providing another point for further chemical modification.
The compound should be stored in an inert atmosphere at low temperatures to ensure its stability.[3]
Biological Activity and Potential Applications
Benzimidazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6] The introduction of a nitro group at the 6-position of the benzimidazole ring has been shown to be a key feature in several biologically active molecules.
Antimicrobial and Anticancer Potential
Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7] Some of these compounds also exhibited significant anticancer activity against various cell lines.[7]
The proposed mechanism of action for some of these derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both microbial and mammalian cells.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
